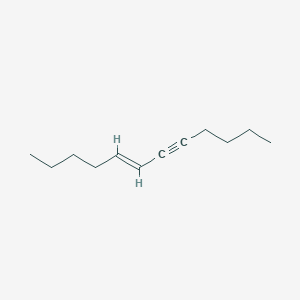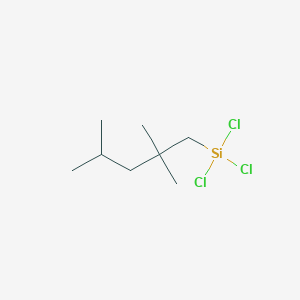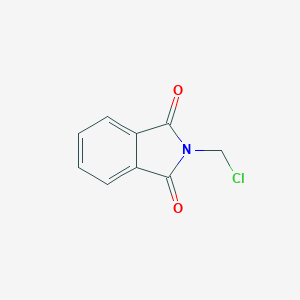![molecular formula C12H15Cl2NO2 B098222 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid CAS No. 17191-65-0](/img/structure/B98222.png)
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid, also known as 5-[Bis(2-chloroethyl)amino]-m-toluic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. This compound is characterized by the presence of a toluic acid moiety substituted with a bis(2-chloroethyl)amino group. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid typically involves the reaction of m-toluic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can affect cellular processes and pathways, making the compound of interest in both chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
m-Toluic acid: Lacks the bis(2-chloroethyl)amino group, making it less reactive in certain chemical reactions.
p-Toluic acid, 5-bis(2-chloroethyl)amino-: Similar structure but with different positional isomerism, leading to different chemical properties.
o-Toluic acid, 5-bis(2-chloroethyl)amino-: Another positional isomer with distinct reactivity and applications.
Uniqueness
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts specific chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
17191-65-0 |
|---|---|
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
Clave InChI |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
SMILES canónico |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
| 17191-65-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)





![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)






